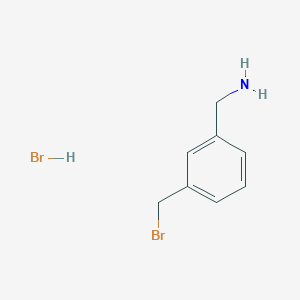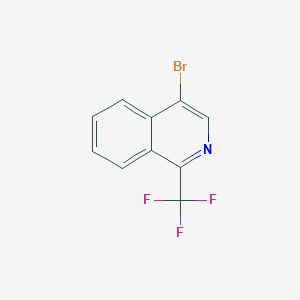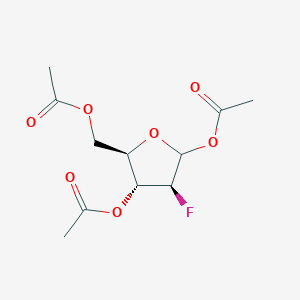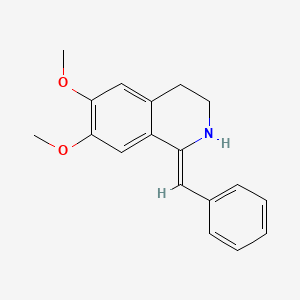
(3-(Bromomethyl)phenyl)methanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Brommethyl)phenyl)methanamin-Hydrobromid ist eine chemische Verbindung mit der Summenformel C8H11Br2N. Sie wird häufig als organischer Baustein in verschiedenen chemischen Synthesen und Forschungsanwendungen verwendet . Die Verbindung ist durch das Vorhandensein einer Brommethylgruppe gekennzeichnet, die an einen Phenylring gebunden ist, der wiederum mit einer Methanamingruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-(Brommethyl)phenyl)methanamin-Hydrobromid umfasst typischerweise die Bromierung von Toluolderivaten, gefolgt von einer Aminierung. Ein übliches Verfahren beinhaltet die Bromierung von 3-Methylbenzylamin unter Verwendung von Brom in Gegenwart eines geeigneten Lösungsmittels und Katalysators . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und bestimmte Reaktionszeiten, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von (3-(Brommethyl)phenyl)methanamin-Hydrobromid kann großtechnische Bromierungsprozesse umfassen, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
(3-(Brommethyl)phenyl)methanamin-Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brommethylgruppe kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktionsreaktionen: Die Reduktion der Verbindung kann Amine oder andere reduzierte Produkte ergeben.
Häufige Reagenzien und Bedingungen
Substitution: Häufige Reagenzien sind Natriumazid, Kaliumcyanid und andere Nucleophile. Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Phenylmethanamine, Aldehyde, Carbonsäuren und reduzierte Amine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
(3-(Brommethyl)phenyl)methanamin-Hydrobromid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Die Verbindung wird zur Untersuchung biochemischer Pfade und Enzymwechselwirkungen eingesetzt.
Medizin: Sie dient als Vorläufer für die Entwicklung pharmazeutischer Wirkstoffe und diagnostischer Werkzeuge.
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien, Farbstoffen und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von (3-(Brommethyl)phenyl)methanamin-Hydrobromid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Brommethylgruppe kann als Elektrophil wirken und die Bildung kovalenter Bindungen mit nucleophilen Stellen an Zielmolekülen erleichtern. Diese Wechselwirkung kann die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
(3-(Bromomethyl)phenyl)methanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (3-(Bromomethyl)phenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4-(Brommethyl)phenyl)methanamin-Hydrobromid
- (2-(Brommethyl)phenyl)methanamin-Hydrobromid
- (3-(Chlormethyl)phenyl)methanamin-Hydrochlorid
Einzigartigkeit
(3-(Brommethyl)phenyl)methanamin-Hydrobromid ist aufgrund seines spezifischen Substitutionsschemas am Phenylring einzigartig, das seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflusst. Das Vorhandensein der Brommethylgruppe verleiht ihr eindeutige elektrophile Eigenschaften, was sie zu einem wertvollen Zwischenprodukt in verschiedenen Synthesewegen macht .
Eigenschaften
Molekularformel |
C8H11Br2N |
|---|---|
Molekulargewicht |
280.99 g/mol |
IUPAC-Name |
[3-(bromomethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
InChI-Schlüssel |
XOOLDSRXQCCJGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CBr)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)



![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)





![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)

